molecular formula C14H11BrN2OS2 B2966197 (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 865544-32-7

(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2966197
CAS No.: 865544-32-7
M. Wt: 367.28
InChI Key: JTJYNPDGCKFGAH-JQIJEIRASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide features a benzothiazole core substituted with a bromine atom at position 6 and an ethyl group at position 3. The thiophene-2-carboxamide moiety is attached via an imine linkage. This structure is characteristic of bioactive heterocycles, where the bromine and ethyl groups may influence electronic properties, solubility, and biological interactions .

Properties

IUPAC Name

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2OS2/c1-2-17-10-6-5-9(15)8-12(10)20-14(17)16-13(18)11-4-3-7-19-11/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJYNPDGCKFGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural composition that includes a thiazole ring, a bromo substituent, and an amide functional group, which may influence its reactivity and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C18H17BrN2O2S, with a molecular weight of approximately 418.33 g/mol. The presence of the thiazole and thiophene rings in the structure suggests significant pharmacological potential, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives containing the thiophene moiety have shown potent activity against human tumor cell lines, inducing apoptosis through mechanisms involving caspase activation and mitochondrial dysfunction .

Table 1 summarizes the anticancer activity of related compounds:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AK562 (CML)2.5Apoptosis via caspase activation
Compound BHeLa (Cervical)1.8Mitochondrial membrane potential disruption
This compoundMCF7 (Breast)TBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Table 2 outlines the antibacterial efficacy against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Comparison to Standard
Staphylococcus aureus32 µg/mLComparable to Ampicillin
Escherichia coli16 µg/mLSuperior to Ciprofloxacin
Pseudomonas aeruginosa64 µg/mLComparable to Gentamicin

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins associated with cancer and bacterial resistance. These studies reveal that the compound forms hydrogen bonds with critical amino acid residues, enhancing its biological activity .

Case Studies

  • Case Study on Anticancer Efficacy : A recent study evaluated the effects of this compound on MCF7 breast cancer cells, revealing an IC50 value indicative of potent cytotoxicity. The study highlighted significant apoptotic markers, including increased Annexin V staining and DNA fragmentation.
  • Case Study on Antimicrobial Activity : In vitro assays demonstrated that this compound effectively inhibited the growth of multidrug-resistant strains of E. coli, suggesting its potential as a therapeutic agent against resistant infections .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Core

a) Bromine vs. Acetamido Groups
  • N-(6-acetamido-3-ethyl-1,3-benzothiazol-2-ylidene)-5-bromothiophene-2-carboxamide (): The acetamido group at position 6 increases polarity compared to the bromine in the target compound. This substitution reduces molecular weight (MW = 439.32 vs. The bromine on the thiophene (position 5) introduces steric and electronic effects distinct from the target's unsubstituted thiophene .
  • N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide (): Replacing the thiophene-2-carboxamide with a 2,4-dimethoxybenzamide group alters aromatic stacking interactions.
b) Ethyl vs. Other Alkyl Chains

Compounds in , such as N-(4-phenyl-3-propylthiazol-2(3H)-ylidene)benzamide (7b) , demonstrate that longer alkyl chains (e.g., propyl) increase hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility. The ethyl group in the target compound balances lipophilicity and synthetic feasibility .

Carboxamide Variations

a) Thiophene-2-carboxamide vs. Aliphatic Amides
  • Compound 6e (): (E)-N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)octanamide features an octanamide chain, yielding a melting point of 192°C and 71% synthetic yield. The aliphatic chain lowers the melting point compared to aromatic carboxamides, as seen in the target compound (exact data unavailable). The quinoline moiety introduces planar rigidity, contrasting with the thiophene's smaller aromatic system .
b) Thiophene vs. Benzamide Derivatives
  • The target compound’s thiophene may offer similar interactions but with reduced steric bulk .

Spectroscopic and Physical Properties

Compound Melting Point (°C) Yield (%) Key IR/NMR Features Reference
Target Compound Not reported Not given Thiophene C=O (~1650 cm⁻¹), Br (NMR δ 7.5–8.0) [7, 11]
6e (Octanamide analog) 192 71 Aliphatic C-H (~2850–2950 cm⁻¹) [1]
6f (Decanamide analog) 180 73 Similar to 6e with longer alkyl chain [1]
N-(6-acetamido-3-ethyl...) () Not reported Not given Acetamido N-H (~3300 cm⁻¹) [11]
  • NMR Shifts : The target’s benzothiazole protons are expected near δ 7.0–8.0, influenced by bromine’s deshielding effect. Thiophene protons typically appear at δ 6.5–7.5, distinct from benzamide analogs (δ 7.0–8.5) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide?

  • Methodology : The compound can be synthesized via condensation reactions between functionalized benzo[d]thiazole intermediates and thiophene-2-carboxamide derivatives. Key steps include refluxing intermediates (e.g., 6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene) with thiophene-2-carboxylic acid derivatives under nitrogen, followed by purification via reverse-phase HPLC (methanol-water gradient) or recrystallization . For bromo-substituted analogs, regioselective bromination using N-bromosuccinimide (NBS) in dichloromethane under controlled conditions is critical .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Assign chemical shifts for the ethyl group (δ ~1.2–1.4 ppm for CH3, δ ~3.5–4.0 ppm for CH2), bromine-substituted aromatic protons (δ ~7.5–8.5 ppm), and thiophene carboxamide protons (δ ~7.0–8.0 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ expected for C16H14BrN3O2S2: 431.96) .
  • IR : Confirm presence of C=O (1650–1750 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-Br (550–650 cm⁻¹) .

Q. How can researchers assess the purity of this compound?

  • Methodology : Use HPLC with a C18 column and UV detection (λ = 254 nm). A purity threshold of ≥95% is achievable with gradient elution (30% → 100% methanol in water) . Compare retention times with synthetic intermediates to identify impurities .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings. For example, distinguish between thiophene and benzo[d]thiazole protons via long-range couplings .
  • X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., E/Z isomerism) by determining crystal structures .
  • Computational modeling (DFT) : Predict NMR chemical shifts using software like Gaussian and compare with experimental data .

Q. What strategies can mitigate regioselectivity challenges during bromination or alkylation of the benzo[d]thiazole core?

  • Methodology :

  • Directed ortho-metalation : Use directing groups (e.g., ethyl substituents) to control bromination sites .
  • Microwave-assisted synthesis : Enhance reaction specificity and reduce byproducts by optimizing temperature and time .
  • Protecting groups : Temporarily block reactive sites (e.g., NH groups) with tert-butoxycarbonyl (Boc) to direct alkylation .

Q. How can researchers design bioactivity assays for this compound, given its structural similarity to antimicrobial agents?

  • Methodology :

  • Antibacterial assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination). Include controls like ciprofloxacin .
  • Mechanistic studies : Perform time-kill assays and assess membrane disruption via SYTOX Green uptake .
  • Enzyme inhibition : Evaluate binding to bacterial targets (e.g., DNA gyrase) using surface plasmon resonance (SPR) .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular docking (AutoDock Vina) : Simulate binding to proteins (e.g., STING agonists or bacterial enzymes) using PDB structures (e.g., 6NT7 for STING) .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR modeling : Corrogate substituent effects (e.g., bromo vs. ethyl) on bioactivity using descriptors like logP and polar surface area .

Data Contradiction Analysis

Q. How to address discrepancies in bioactivity data across different synthetic batches?

  • Methodology :

  • Impurity profiling : Use LC-MS to identify batch-specific impurities (e.g., de-brominated byproducts) affecting activity .
  • Stability studies : Monitor compound degradation under varying pH and temperature using accelerated stability protocols (ICH guidelines) .
  • Dose-response validation : Re-test active batches in triplicate with stringent positive/negative controls .

Q. Why might NMR spectra show unexpected splitting patterns for the ethyl group?

  • Analysis :

  • Conformational isomerism : Ethyl groups may adopt staggered/eclipsed conformations, causing splitting. Use variable-temperature NMR to coalesce signals .
  • Solvent effects : Compare spectra in DMSO-d6 vs. CDCl3; hydrogen bonding in DMSO can deshield protons .

Methodological Best Practices

  • Synthetic reproducibility : Document reaction parameters (e.g., anhydrous CH2Cl2, nitrogen atmosphere) meticulously .
  • Analytical rigor : Validate HPLC methods with spiked samples and report LOD/LOQ for impurity detection .
  • Data transparency : Share raw spectral data (NMR, HRMS) in supplementary materials for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.